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Compound of Interest

Compound Name: Monoethylglycinexylidide

Cat. No.: B1676722 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Monoethylglycinexylidide (MEGX) is the primary and pharmacologically active metabolite of

the widely used local anesthetic and antiarrhythmic drug, lidocaine. Formed in the liver through

N-deethylation, MEGX possesses both therapeutic and toxic properties that are of significant

interest in clinical toxicology and drug development. This technical guide provides a

comprehensive overview of the toxicological profile of MEGX, summarizing key data, outlining

experimental methodologies, and visualizing relevant biological pathways to support further

research and safety assessment.

General Information
IUPAC Name N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide

Synonyms Norlidocaine, L-86

CAS Number 7728-40-7

Molecular Formula C12H18N2O

Molecular Weight 206.28 g/mol

Primary Parent Compound Lidocaine
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Metabolism of Lidocaine to MEGX
Lidocaine is extensively metabolized in the liver, primarily by the cytochrome P450 isoform

CYP3A4, to form monoethylglycinexylidide. MEGX is subsequently hydrolyzed to

glycinexylidide (GX), which is largely inactive. The formation of MEGX is a critical step in both

the therapeutic action and the potential toxicity of lidocaine.
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Caption: Metabolic pathway of lidocaine to MEGX and GX.

Toxicological Summary
Acute Toxicity
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MEGX is classified as "Toxic if swallowed" according to the Globally Harmonized System of

Classification and Labelling of Chemicals (GHS)[1]. Its acute toxicity profile is qualitatively

similar to that of lidocaine, primarily manifesting as central nervous system (CNS) and

cardiovascular effects[2][3].

Quantitative Acute Toxicity Data

Parameter Species Route Value Reference

GHS

Classification
- Oral

Acute Toxicity 3

(H301: Toxic if

swallowed)

[1]

Convulsant Dose

(Lidocaine +

MEGX)

Goat kids IV

12.31 ± 1.42

mg/kg BW

(Lidocaine dose)

[4]

Convulsant

Plasma Conc.

(Lidocaine)

Goat kids IV
13.59 ± 2.34

µg/mL
[4]

Convulsant

Plasma Conc.

(MEGX)

Goat kids IV 0.39 µg/mL [4]

Note: Specific LD50 and NOAEL values for MEGX alone are not readily available in the public

domain. The data from goat kids represents the combined effect of lidocaine and its metabolite

MEGX.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity
There is a lack of specific studies on the genotoxicity, carcinogenicity, and reproductive and

developmental toxicity of monoethylglycinexylidide. The available data primarily focus on

lidocaine and its other metabolites, such as 2,6-xylidine. Standard ICH guidelines for

genotoxicity testing include a battery of in vitro and in vivo assays to assess gene mutations,

chromosomal aberrations, and other DNA damage.

Experimental Protocols (General)
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Genotoxicity: Standard assays would include the Ames test (bacterial reverse mutation

assay), in vitro mammalian cell chromosomal aberration test or mouse lymphoma assay, and

an in vivo micronucleus test in rodents.

Carcinogenicity: Long-term bioassays in two rodent species are typically conducted to

evaluate carcinogenic potential.

Reproductive and Developmental Toxicity: These studies involve assessing effects on fertility

and early embryonic development, embryo-fetal development, and pre- and postnatal

development, including maternal function.

Due to the absence of specific data for MEGX, a definitive assessment of its potential in these

areas cannot be made.

Mechanisms of Toxicity
The toxicity of MEGX is closely linked to its pharmacological action as a sodium channel

blocker, similar to its parent compound, lidocaine. However, emerging evidence suggests the

involvement of other mechanisms, including effects on other ion channels and mitochondrial

function.

Neurotoxicity
The primary mechanism of neurotoxicity is the blockade of voltage-gated sodium channels in

neurons. At high concentrations, this can lead to an initial phase of CNS excitation (e.g.,

seizures) followed by depression (e.g., coma, respiratory depression).
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Mitochondrial Toxicity Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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